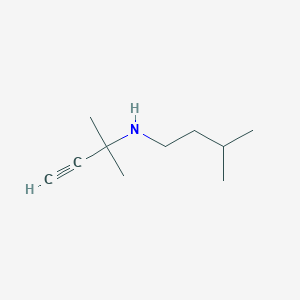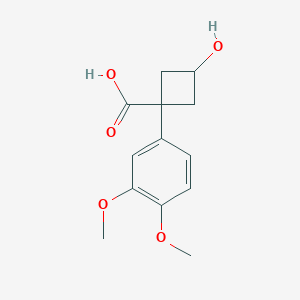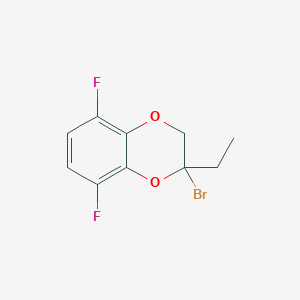![molecular formula C8H15N3 B13203686 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-3-azabicyclo[310]hexane-3-carboximidamide is a heterocyclic organic compound that features a bicyclic structure with nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with bromoacetyl bromide and 3-methyl-2-butenol.
Formation of Bromoacetate: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to form bromoacetate.
Formation of Alpha-Diazoacetate: The bromoacetate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF) to form alpha-diazoacetate.
Intramolecular Cyclopropanation: The alpha-diazoacetate undergoes intramolecular cyclopropanation using ruthenium (II) catalysis to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of more efficient catalysts and reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral proteases, inhibiting their activity and preventing viral replication.
Pathways Involved: The inhibition of viral proteases disrupts the viral life cycle, leading to the suppression of viral infections.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar compound with a slightly different functional group.
3-Azabicyclo[3.1.0]hexane: A related compound with a similar bicyclic structure but lacking the dimethyl and carboximidamide groups.
Uniqueness
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its bicyclic structure with nitrogen atoms makes it a valuable scaffold in medicinal chemistry for the development of antiviral agents.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide |
InChI |
InChI=1S/C8H15N3/c1-8(2)5-3-11(7(9)10)4-6(5)8/h5-6H,3-4H2,1-2H3,(H3,9,10) |
Clave InChI |
NESPVQCNPPCDGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1CN(C2)C(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
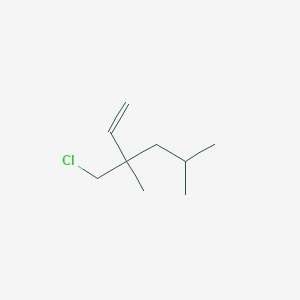
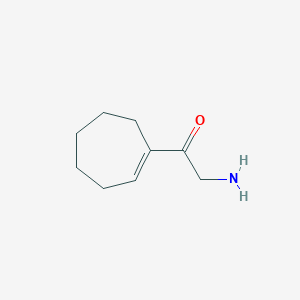
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)



